Cas no 1251702-61-0 (N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide)

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide is a synthetic quinazolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-methylphenyl acetamide moiety linked to a substituted quinazolinone core, incorporating a 4-methylpiperidine group. This compound exhibits notable stability and selectivity due to its well-defined heterocyclic framework, making it a candidate for further investigation in targeted drug development. The presence of both electron-withdrawing and electron-donating substituents enhances its reactivity profile, allowing for potential modifications in structure-activity relationship studies. Its molecular design suggests utility as an intermediate or lead compound in the synthesis of biologically active molecules.
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide structure
1251702-61-0 structure
Product Name:N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
CAS No:1251702-61-0
MF:C23H25ClN4O2
MW:424.923204183578
CID:5397262
Update Time:2025-05-22

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
    • N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
    • Inchi: 1S/C23H25ClN4O2/c1-15-9-11-27(12-10-15)22-18-5-3-4-6-20(18)28(23(30)26-22)14-21(29)25-17-8-7-16(2)19(24)13-17/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,29)
    • InChI Key: OUGMPHQBENPUTB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C)C(Cl)=C1)(=O)CN1C2=C(C=CC=C2)C(N2CCC(C)CC2)=NC1=O

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3406-2153-2μmol
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
1251702-61-0
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$57.0 2023-09-10
Life Chemicals
F3406-2153-5μmol
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
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F3406-2153-10μmol
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
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F3406-2153-20μmol
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F3406-2153-1mg
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
1251702-61-0
1mg
$54.0 2023-09-10
Life Chemicals
F3406-2153-2mg
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
1251702-61-0
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$59.0 2023-09-10
Life Chemicals
F3406-2153-3mg
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
1251702-61-0
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F3406-2153-5mg
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
1251702-61-0
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F3406-2153-10mg
N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide Related Literature

Additional information on N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide

Research Brief on N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide (CAS: 1251702-61-0)

N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide (CAS: 1251702-61-0) is a novel small molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its quinazolinone core and acetamide side chain, has shown promising potential in targeting specific biological pathways, particularly in oncology and inflammatory diseases. Recent studies have focused on its synthesis, mechanism of action, and therapeutic applications, making it a subject of intense research interest.

The compound's unique chemical structure, featuring a 4-methylpiperidin-1-yl moiety and a chloro-methylphenyl group, contributes to its selective binding affinity towards certain protein kinases and receptors. Preliminary in vitro and in vivo studies have demonstrated its efficacy in inhibiting tumor growth and modulating immune responses. Researchers have also explored its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), to evaluate its suitability as a drug candidate.

One of the key findings from recent research is the compound's ability to selectively target the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in various cancers. By inhibiting this pathway, the compound has shown potent anti-proliferative effects in cancer cell lines, including those resistant to conventional therapies. Additionally, its anti-inflammatory properties have been investigated in models of autoimmune diseases, where it has been found to reduce cytokine production and immune cell activation.

Further studies have explored the compound's structure-activity relationship (SAR) to optimize its therapeutic efficacy and minimize off-target effects. Modifications to the quinazolinone core and the acetamide side chain have been systematically evaluated to enhance its binding affinity and selectivity. These efforts have led to the development of several derivatives with improved pharmacokinetic and pharmacodynamic profiles.

In conclusion, N-(3-chloro-4-methylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide represents a promising candidate for further development in the treatment of cancer and inflammatory diseases. Ongoing research aims to advance this compound through preclinical and clinical trials, with the ultimate goal of translating these findings into therapeutic applications. The continued exploration of its mechanism of action and optimization of its chemical structure will be critical in realizing its full potential in the field of chemical biology and medicine.

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